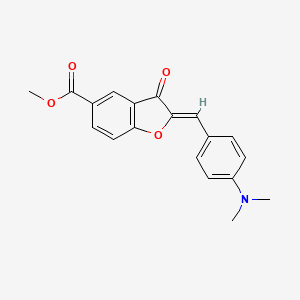

(Z)-methyl 2-(4-(dimethylamino)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl (2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-3-oxo-1-benzofuran-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-20(2)14-7-4-12(5-8-14)10-17-18(21)15-11-13(19(22)23-3)6-9-16(15)24-17/h4-11H,1-3H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCPBICRQPQRCL-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-methyl 2-(4-(dimethylamino)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and associated case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₁₈H₁₈N₂O₃

- Molecular Weight : 302.34 g/mol

- CAS Number : 66949-12-0

The structure includes a benzofuran moiety and a dimethylamino group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings related to its efficacy against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon Cancer) | 1.5 | Induction of apoptosis and cell cycle arrest |

| MDA-MB-231 (Breast) | 2.3 | Inhibition of NF-κB signaling |

| PC-3 (Prostate) | 1.8 | Modulation of mitochondrial function |

These results indicate that (Z)-methyl 2-(4-(dimethylamino)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate exhibits significant cytotoxic effects on cancer cells, potentially through multiple mechanisms including apoptosis induction and signaling pathway modulation.

The compound's biological activity is attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G1/S phase transition.

- Inhibition of NF-κB : By inhibiting NF-κB signaling, the compound reduces the expression of anti-apoptotic proteins, enhancing cell death in cancerous cells.

Case Studies

A notable study by Andrade et al. explored the effects of this compound on various human cancer cell lines. The study demonstrated that:

- Treatment with the compound resulted in a significant reduction in cell viability across multiple cancer types.

- Flow cytometry analysis confirmed increased apoptosis in treated cells compared to controls.

Another investigation focused on its effects on prostate cancer cells (PC-3), where it was shown to reduce cell migration and invasion, suggesting potential applications in metastasis prevention.

Safety Profile

While the anticancer properties are promising, safety assessments are crucial. Preliminary toxicity studies indicate that:

- The compound exhibits moderate toxicity at high concentrations.

- It is essential to evaluate its safety in vivo before clinical application.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties, we compare this compound with three halogenated benzofuran derivatives from Molecules (2010) (Figure 2, compounds 1–3) :

| Compound | Structure | Key Substituents | Reported Activity |

|---|---|---|---|

| Target (Z)-compound | Benzofuran core with (Z)-4-dimethylaminobenzylidene, 3-oxo, 5-methyl ester | - 4-dimethylaminophenyl (electron-donating) - Methyl ester |

Hypothesized antimicrobial/anticancer activity (based on structural analogs) |

| Compound 1 | Methyl 5-chloro-1-benzofuran-2-carboxylate | - 5-chloro - Methyl ester |

Moderate antibacterial activity (MIC: 16–32 µg/mL against S. aureus) |

| Compound 2 | 5-bromo-3-hydroxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone | - 5-bromo, 3-hydroxy - 4-methoxyphenyl ketone |

Antifungal activity (IC₅₀: 12.5 µg/mL against C. albicans) |

| Compound 3 | 6,7-dichloro-5-[(Z)-methoxy(oxido)-λ⁵-azanylidene-λ⁴-sulfanyl]-1-benzofuran-2-carboxylic acid | - 6,7-dichloro - Sulfur/nitrogen-containing side chain |

Broad-spectrum antimicrobial activity (MIC: 4–8 µg/mL) |

Key Findings:

Substituent Effects on Bioactivity: Halogens (Cl, Br) in compounds 1–3 enhance antibacterial/fungal activity, likely due to increased electrophilicity and membrane disruption. The methyl ester in the target compound and compound 1 improves lipophilicity, aiding cellular uptake. However, compound 3’s carboxylic acid group (ionizable at physiological pH) may limit bioavailability compared to ester derivatives .

Stereochemical Considerations :

- The (Z)-configuration in the target compound’s benzylidene group creates distinct spatial interactions compared to (E)-isomers. Similar stereospecific effects are observed in compound 3’s side chain, where the λ⁴-sulfanyl group’s geometry influences binding to microbial enzymes .

Synthetic Complexity: Compound 3’s sulfur/nitrogen side chain requires multi-step synthesis, whereas the target compound’s dimethylaminobenzylidene moiety can be introduced via a single Knoevenagel condensation, offering scalability advantages .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (Z)-methyl 2-(4-(dimethylamino)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Benzofuran Core Formation : Cyclization of 5-carboxybenzofuran precursors under acidic or basic conditions (e.g., using H₂SO₄ or NaOH) to generate the 3-oxo-2,3-dihydrobenzofuran scaffold .

Condensation Reaction : Reaction with 4-(dimethylamino)benzaldehyde under reflux in ethanol or toluene, catalyzed by piperidine or acetic acid, to introduce the benzylidene group. The Z-configuration is favored by steric and electronic factors .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the pure product .

Q. How is the Z-configuration of the benzylidene moiety confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides definitive proof of the Z-configuration by resolving spatial arrangements of substituents .

- NMR Spectroscopy : NOESY or ROESY experiments detect through-space interactions between the benzylidene proton and the benzofuran core, confirming the spatial proximity characteristic of the Z-isomer .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) .

- ¹H/¹³C NMR : Assigns protons and carbons (e.g., dimethylamino group at δ ~3.0 ppm in ¹H NMR; carbonyl carbons at δ ~180–190 ppm in ¹³C NMR) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 354.1445) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of (Z)-methyl 2-(4-(dimethylamino)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases, DNA topoisomerases). The dimethylamino group may enhance binding to polar residues in active sites .

- QSAR Studies : Correlate substituent effects (e.g., electron-donating groups on the benzylidene moiety) with activity trends using descriptors like logP and Hammett constants .

Q. What strategies resolve contradictions in reported biological activity data for benzofuran derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies, controlling for variables like assay type (e.g., MTT vs. SRB for cytotoxicity) and cell lines .

- Structural Validation : Re-examine compound purity (HPLC ≥95%) and configuration (Z vs. E) via chiral chromatography or X-ray crystallography .

- Dose-Response Studies : Perform EC₅₀/IC₅₀ assays under standardized conditions to validate activity thresholds .

Q. How do reaction conditions influence the regioselectivity of benzofuran functionalization?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 6-position, while non-polar solvents (toluene) promote electrophilic aromatic substitution .

- Catalyst Optimization : Pd/C or CuI catalysts enhance cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.